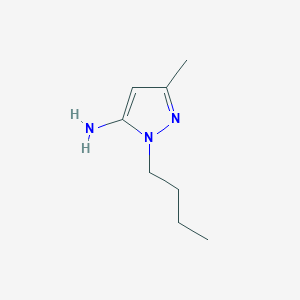

1-butyl-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULOAPGXXMZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390158 | |

| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-35-4 | |

| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-butyl-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, its structure is well-defined and its chemical behavior can be expertly inferred from closely related and extensively studied analogs. This document will delve into its molecular structure, plausible synthetic routes, predicted physicochemical properties, and its promising applications as a scaffold in the development of novel therapeutics.

Molecular Structure and Identification

1-butyl-3-methyl-1H-pyrazol-5-amine is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of the pyrazole core.[1] The ring is substituted with a butyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position.

Chemical Structure:

Caption: Chemical structure of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Due to the potential for tautomerism in pyrazole systems, it is important to note that while the 1-butyl-3-methyl isomer is specified, other isomeric forms could exist under certain conditions.[1] However, N-alkylation, as in this case with a butyl group, generally locks the tautomeric form.

Synthesis and Methodology

The synthesis of 1-alkyl-3-methyl-1H-pyrazol-5-amines typically follows a well-established pathway involving the condensation of a β-keto nitrile with an alkylhydrazine. This approach offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole core.

A plausible and efficient synthetic route to 1-butyl-3-methyl-1H-pyrazol-5-amine is the reaction of butylhydrazine with 3-aminocrotononitrile (the enamine tautomer of acetoacetonitrile).

Reaction Workflow:

Caption: General workflow for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 1-alkyl-3-methyl-1H-pyrazol-5-amine, adapted from established methodologies for similar compounds.[2]

Materials:

-

Butylhydrazine sulfate

-

Sodium hydroxide

-

3-Aminocrotononitrile

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Butylhydrazine Free Base: In a round-bottom flask, dissolve butylhydrazine sulfate in water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain butylhydrazine free base.

-

Condensation and Cyclization: In a separate flask, dissolve 3-aminocrotononitrile in ethanol. To this solution, add the freshly prepared butylhydrazine. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 1-butyl-3-methyl-1H-pyrazol-5-amine.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Reference Analog |

| Molecular Formula | C8H15N3 | Based on structure |

| Molecular Weight | 153.23 g/mol | Based on structure |

| Appearance | Colorless to pale yellow solid or oil | General property of aminopyrazoles |

| Boiling Point | > 200 °C | Extrapolated from similar structures |

| Melting Point | 40-60 °C | Dependent on purity and crystalline form |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water. | Typical for N-alkylated heterocycles |

| pKa (of the amine) | 4-6 | Similar to other 5-aminopyrazoles |

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3][4] These compounds are known to interact with a variety of biological targets, making them valuable starting points for drug discovery programs.[4]

Potential Therapeutic Areas:

-

Kinase Inhibition: Aminopyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[4] The structural features of 1-butyl-3-methyl-1H-pyrazol-5-amine, particularly the amino group and the potential for further functionalization, make it an attractive scaffold for the design of novel kinase inhibitors.

-

Anticancer Agents: Many compounds containing the 5-aminopyrazole core have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5] This activity is often attributed to their ability to interfere with critical cellular processes in cancer cells.

-

Antibacterial and Antimicrobial Agents: The aminopyrazole moiety has been incorporated into molecules with potent antibacterial and antimicrobial properties.[4]

-

Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.

The butyl group at the N1 position can contribute to improved pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability and oral bioavailability. The methyl group at C3 and the amino group at C5 provide key points for further chemical modification to optimize potency, selectivity, and drug-like properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-butyl-3-methyl-1H-pyrazol-5-amine and its derivatives. General safety guidelines for aminopyrazole compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related aminopyrazoles may cause skin and eye irritation.[7] It is prudent to treat this compound with the same level of care as other laboratory chemicals.

Conclusion

1-butyl-3-methyl-1H-pyrazol-5-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis, combined with the proven biological activity of the 5-aminopyrazole scaffold, makes it an attractive target for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its chemistry and potential, encouraging further exploration of its properties and applications by the scientific community.

References

-

Song, B., et al. (2022). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

-

Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

-

Rojas, R. S., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for a representative pyrazole compound.

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet for a representative aminopyrazole compound.

-

RSC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

Sources

Spectroscopic Characterization of Substituted Pyrazoles: A Technical Guide Featuring 1-Butyl-3-methyl-1H-pyrazol-5-amine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyrazoles, a class of heterocyclic compounds, are of particular interest due to their diverse biological activities and applications in medicinal chemistry. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize these molecules, with a specific focus on the analytical data for 1-butyl-3-methyl-1H-pyrazol-5-amine.

It is important to note that while the focus of this guide is 1-butyl-3-methyl-1H-pyrazol-5-amine, publicly available, experimentally verified spectral data for this specific compound is limited. Therefore, to illustrate the principles of spectroscopic analysis, we will be referencing data from a closely related and well-characterized analogue: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . The underlying principles of spectral interpretation are directly transferable and will provide a robust framework for the analysis of the target compound.

This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of pyrazole chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | Singlet | 1H | Pyrazole C4-H |

| ~3.8-4.2 | Triplet | 2H | N-CH₂ (butyl) |

| ~3.5 | Singlet | 2H | NH₂ |

| ~2.1 | Singlet | 3H | C3-CH₃ |

| ~1.6-1.8 | Multiplet | 2H | N-CH₂-CH₂ (butyl) |

| ~1.3-1.5 | Multiplet | 2H | N-(CH₂)₂-CH₂ (butyl) |

| ~0.9 | Triplet | 3H | (CH₂)₃-CH₃ (butyl) |

Causality behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent, such as deuterated chloroform (CDCl₃), is used because it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. A standard internal reference, tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | Pyrazole C5-NH₂ |

| ~148 | Pyrazole C3-CH₃ |

| ~90 | Pyrazole C4 |

| ~48 | N-CH₂ (butyl) |

| ~32 | N-CH₂-CH₂ (butyl) |

| ~20 | N-(CH₂)₂-CH₂ (butyl) |

| ~14 | (CH₂)₃-CH₃ (butyl) |

| ~11 | C3-CH₃ |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer, such as a 400 MHz or 500 MHz system.

-

Data Acquisition: Acquire the ¹H NMR spectrum. This usually involves a short pulse sequence and a rapid acquisition time. For ¹³C NMR, a longer acquisition time is often necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1620 | Medium | C=N stretch (pyrazole ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1465 | Medium | C-H bend (alkyl) |

Trustworthiness of Protocols: A background spectrum of the empty sample holder (or with just the solvent, if applicable) is always run first. This background is then automatically subtracted from the sample spectrum to ensure that peaks from atmospheric CO₂ and water, or the solvent, are not misinterpreted as being from the sample.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The infrared beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

-

Data Analysis: The resulting spectrum shows the absorption of IR radiation by the sample as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

-

Molecular Ion (M⁺): The most important piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₉H₁₇N₃, the expected molecular weight is approximately 167.14 g/mol . Therefore, a peak at m/z = 167 would be expected.

-

Fragmentation Pattern: The molecule will likely fragment in predictable ways. Common fragmentations for N-alkylated compounds include the loss of the alkyl chain or parts of it. For example, loss of a propyl radical (CH₂CH₂CH₃) would result in a fragment at m/z = 124. Loss of the entire butyl group would lead to a fragment at m/z = 110.

Experimental Protocol for Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged (typically protonated to give [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous structural determination of 1-butyl-3-methyl-1H-pyrazol-5-amine and other novel compounds. Each technique offers unique insights, and together they form the bedrock of modern chemical analysis, ensuring the identity and purity of compounds that are critical for advancements in science and medicine. The principles and protocols outlined in this guide serve as a foundational reference for researchers engaged in the synthesis and characterization of new chemical entities.

References

- Note: As specific spectral data for 1-butyl-3-methyl-1H-pyrazol-5-amine was not found, the following references pertain to the characterization of closely related pyrazole derivatives and general spectroscopic principles.

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. [Link]

-

5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural features, synthetic accessibility, and physicochemical properties to interact with a wide range of biological targets. The 5-aminopyrazole core is a premier example of such a scaffold.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms and a critical amino group at the C5 position, serves as a versatile template for the design of potent and selective modulators of enzymes and receptors.[1][2]

The unique electronic and steric arrangement of the 5-aminopyrazole ring allows it to act as a bioisostere for other key structures in biology and to participate in a rich network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces with protein targets. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a focal point of intensive research and development.[1][4][5] This guide provides a detailed exploration of the multifaceted biological activities of 5-aminopyrazole derivatives, the mechanistic principles behind their actions, and the experimental methodologies used to validate their therapeutic potential.

Part 1: A Spectrum of Biological Activities

The therapeutic versatility of the 5-aminopyrazole scaffold is extensive. Its derivatives have been successfully developed into clinical candidates and approved drugs for a variety of conditions, underscoring the scaffold's significance.[1][3]

Kinase Inhibition: A Dominant Therapeutic Modality

Perhaps the most significant role of the 5-aminopyrazole scaffold is in the development of kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-aminopyrazole core is adept at binding to the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Key Targeted Kinase Families:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK) are prominent targets. Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a 5-aminopyrazole core and functions as a potent and reversible BTK inhibitor.[3]

-

Serine/Threonine Kinases: The scaffold has shown significant activity against mitogen-activated protein kinases (MAPK), such as p38 MAPK, and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation.[3][7] For instance, AZD1152, an Aurora B kinase inhibitor that entered clinical trials, is built upon a 5-aminopyrazole framework.[2]

The specific substitution patterns around the pyrazole ring are critical for determining the potency and selectivity of these inhibitors.[6]

Anticancer Activity

The anticancer properties of 5-aminopyrazole derivatives are often, but not exclusively, linked to their kinase inhibitory activity.[1][8] By targeting kinases like VEGFR, CDKs, and others involved in tumor growth, angiogenesis, and metastasis, these compounds can exert potent anti-proliferative effects.[3][9] Recent studies have also explored their ability to induce apoptosis and inhibit reactive oxygen species (ROS) production in cancer cells.[3][8]

Antimicrobial and Antiviral Applications

The 5-aminopyrazole scaffold is a key building block for synthesizing compounds with significant antimicrobial and antiviral activity.[1][10] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10] In the antiviral domain, Presatovir (GS-5806), an antiviral candidate for treating respiratory syncytial virus (RSV), is derived from this versatile scaffold.[1]

Other Therapeutic Areas

The adaptability of the 5-aminopyrazole core extends to other therapeutic areas:

-

Anti-inflammatory: By targeting enzymes like COX and p38 MAPK, derivatives can modulate inflammatory pathways.[3]

-

Central Nervous System (CNS): Compounds like Etazolate, which acts as a GABA-A receptor modulator and phosphodiesterase-4 inhibitor, have been investigated for Alzheimer's disease and anxiety.[1]

-

Anticonvulsant: Certain derivatives have shown activity in blocking sodium channels, suggesting potential as anticonvulsant agents.[6]

Part 2: Mechanistic Insights & Structure-Activity Relationships (SAR)

The efficacy of 5-aminopyrazole derivatives stems from the specific molecular interactions facilitated by the core scaffold. The amino group at C5, the pyrazole nitrogens (N1 and N2), and the carbon at C4 are key points for interaction and synthetic modification.

The Chemistry of Interaction

The 5-aminopyrazole scaffold is a polyfunctional nucleophile, with the 5-NH2 group being the most reactive site, followed by the 1-NH and the 4-CH positions.[11][12] This reactivity is fundamental to its role as a precursor in synthesizing more complex fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[1][11]

In the context of kinase inhibition, the N1 and N2 atoms of the pyrazole ring, along with the C5-amino group, often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a pattern essential for potent inhibition.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For 5-aminopyrazole scaffolds, key insights include:

-

N1-Substitution: The substituent at the N1 position significantly influences target selectivity and potency. Large, hydrophobic groups at this position can access deeper pockets within the kinase active site, often leading to enhanced affinity.

-

C3 and C4-Substitution: Modifications at these positions are used to fine-tune selectivity and physical properties. Introducing different functional groups can prevent binding to off-target kinases or improve solubility and metabolic stability.

-

Fused Ring Systems: Condensing other rings onto the pyrazole core, a common strategy, can rigidify the molecule and orient substituents in a way that maximizes target engagement.[11]

The logical progression of drug discovery often follows a path from initial screening to detailed SAR studies and lead optimization.

Caption: A generalized workflow for the discovery and development of 5-aminopyrazole-based therapeutics.

Part 3: Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

To illustrate the mechanism of action, it is essential to visualize the signaling pathways where these compounds intervene.

The VEGF Signaling Pathway in Angiogenesis

Many 5-aminopyrazole-based anticancer agents function by inhibiting VEGFRs.[13] VEGF signaling is critical for angiogenesis, the formation of new blood vessels, which is a process co-opted by tumors to ensure their nutrient supply.[14][15][16] By blocking VEGFR, these inhibitors can effectively starve the tumor.

Caption: Inhibition of the VEGFR signaling pathway by a 5-aminopyrazole-based kinase inhibitor.[13]

The CDK2 Signaling Pathway in Cell Cycle Control

Cyclin-dependent kinases, like CDK2, are master regulators of the cell cycle.[17] Inhibiting CDK2 can arrest the cell cycle, preventing cancer cell proliferation. The Cyclin E/CDK2 complex is particularly important for the transition from the G1 to the S phase of the cell cycle.[18][19]

Caption: A simplified diagram showing the role of CDK2 in cell cycle progression and its inhibition.

Part 4: Experimental Protocols for Activity Validation

Validating the biological activity of novel 5-aminopyrazole compounds requires robust and reproducible experimental protocols. Below are methodologies for two of the most common assays employed in this field.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (e.g., IC50 value) of a 5-aminopyrazole derivative against a specific protein kinase.[20][21][22]

Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

-

Recombinant target kinase

-

Specific peptide substrate for the kinase

-

Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[23]

-

ATP (Adenosine triphosphate)

-

MgCl2

-

Test compound (5-aminopyrazole derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Setup: In a 96-well or 384-well plate, add the following in order: a. Kinase buffer. b. Test compound at various concentrations. c. Recombinant kinase enzyme. d. Peptide substrate.

-

Initiation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Kinase Reaction: Start the reaction by adding a solution of ATP and MgCl2. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the enzyme reaction.

-

Termination & Detection: Stop the reaction and measure the kinase activity using a chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Data Analysis: Plot the kinase activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of a compound on cultured cancer cells.[24][25][26][27]

Objective: To determine the effect of a 5-aminopyrazole derivative on the metabolic activity and viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, Caco-2 colon cancer)[28]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plates on a spectrophotometer, typically at a wavelength of 570 nm.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and inherent ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery.[1][2] Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel applications in areas like neurodegenerative and metabolic diseases, and leveraging advanced computational methods to design the next generation of 5-aminopyrazole-based therapeutics. The journey of this remarkable scaffold is far from over, promising further breakthroughs in the treatment of human diseases.

References

- Al-Ostoot, F.H., et al. (2025).

- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.

- Brullo, C., et al. (2024).

- (2025).

- Singh, P.P., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.

- Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.

- Goldstein, D.M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed.

- El-Sayed, N.N.E., et al. (2024).

- Al-Ostoot, F.H., et al. (2024).

- (2024). Reaction of 5-amino-pyrazole derivatives with various imines.

- Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- Brullo, C., et al. (2024).

- Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.

- Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. PMC.

- Norman, R.A., et al. (2019).

- Brullo, C., et al. (2024).

- (2023). In vitro kinase assay. Protocols.io.

- CDK Signaling Pathway.

- MTT assay protocol. Abcam.

- Engel, N., et al. (2013).

- (2019). In vitro NLK Kinase Assay. PMC - NIH.

- Wang, Z., et al. (2016). Cyclin dependent kinase 2 (CDK2)

- VEGF Signaling P

- Ghorab, M.M., et al. (2012). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)

- Anticancer assay (MTT). Bio-protocol.

- (2022). In vitro kinase assay. Bio-protocol.

- Cyclin-dependent kinase 2. Wikipedia.

- VEGF Signaling P

- El-Sayed, N.N.E., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.

- (2023). In vitro kinase assay v1.

- MTT Cell Proliferation Assay.

- VEGF P

- VEGF signaling p

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. ClinPGx [clinpgx.org]

- 16. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro kinase assay [protocols.io]

- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro kinase assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. atcc.org [atcc.org]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tautomerism in 3(5)-Aminopyrazoles: From Fundamental Principles to Practical Implications in Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among its derivatives, 3(5)-aminopyrazoles are particularly vital building blocks for synthesizing more complex, biologically active heterocyclic systems.[2][3][4] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—a phenomenon that dictates their reactivity, physicochemical properties, and ultimately, their pharmacological activity.[2] This guide provides an in-depth exploration of the annular tautomerism in 3(5)-aminopyrazoles, synthesizing theoretical principles with field-proven analytical methodologies. We will dissect the factors governing the equilibrium between the 3-amino and 5-amino tautomers and present a validated workflow for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this essential chemical behavior.

The Phenomenon: Annular Tautomerism in Aminopyrazoles

Tautomers are structural isomers of organic compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton. In the case of 3(5)-aminopyrazoles, we observe an annular prototropic tautomerism, characterized by a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring.[3] This creates a dynamic equilibrium between two distinct chemical entities: 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) .

The distinction between these two forms is not trivial. A change in the position of a single proton alters the molecule's hydrogen bonding capabilities, dipole moment, electronic distribution, and overall shape. Consequently, one tautomer may exhibit preferential binding to a biological target or possess more favorable pharmacokinetic properties than the other. Understanding and controlling this equilibrium is therefore paramount in the design of pyrazole-based drugs.[5]

Governing the Equilibrium: Key Influential Factors

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by a combination of intrinsic structural features and extrinsic environmental conditions. Computational and experimental studies have identified several critical factors.[6]

Electronic Nature of Substituents

The electronic properties of other substituents on the pyrazole ring profoundly impact which tautomer is favored.

-

Electron-Donating Groups (EDGs): When an EDG (e.g., methyl, amino) is present at the 5-position, it tends to stabilize the 3-amino tautomer .

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, cyano, ester) at the 5-position generally stabilize the 5-amino tautomer .[6] This is because the lone pair of the pyrazole nitrogen is drawn closer to the more electron-withdrawing substituent.[6] Studies have shown that in 4-substituted aminopyrazoles, the presence of an EWG at C4 can invert the typical stability, favoring the 5-amino form.[7]

The Role of the Environment: Solvent Effects

The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other.[2]

-

Gas Phase vs. Solution: In the gas phase or in non-polar solvents, the 3-amino tautomer is generally more stable.[3] DFT calculations predict the 3AP form to be more stable by approximately 9.8 kJ/mol (Gibbs free energy) in a vacuum.[3][4]

-

Polar Solvents: The 5-amino tautomer typically has a larger dipole moment. Therefore, polar solvents (like DMSO or water) can preferentially solvate and stabilize the 5-amino form, shifting the equilibrium in its favor.[2] A rare case of slow tautomerism on the NMR timescale has been observed in DMSO-d6, allowing for the distinct observation of both 3-amino and 5-amino signals.[7]

Physical State: Solid vs. Solution

The tautomeric preference can differ dramatically between the solid state and solution.

-

Solid State: In the crystalline form, packing forces and intermolecular hydrogen bonds often lock the molecule into a single, energetically preferred tautomeric form. X-ray crystallography has shown that in the solid state, 3(5)-aminopyrazoles frequently exist as the 3-amino tautomer.[7] However, this is highly dependent on the substitution pattern; compounds with a nitro group have been observed to favor the 5-tautomer in the crystal state.[6]

-

Solution: In solution, the molecule is dynamic, and the observed form is an equilibrium mixture whose ratio is determined by the factors described above.

Inter- and Intramolecular Interactions

Hydrogen bonding, both within the molecule and with the solvent, is a significant factor.[6] The ability of the amino group and the pyrazole N-H to act as hydrogen bond donors, and the ring nitrogens to act as acceptors, influences the stability of each tautomeric state. These interactions are critical in both the solid state and in protic solvents.[6]

A Validated Workflow for Tautomer Characterization

Spectroscopic Analysis in Solution

Spectroscopy provides insights into the dynamic behavior of tautomers in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for studying tautomerism in solution.[2]

-

Causality: The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is unique for each tautomer. ¹⁵N NMR is considered a particularly reliable technique for this purpose.[5] In cases of rapid interconversion (common at room temperature), the observed spectrum is an average of both forms. By lowering the temperature, this exchange can sometimes be slowed, allowing for the resolution of signals from individual tautomers.

-

Protocol: See Section 4 for a detailed experimental protocol.

-

-

Infrared (IR) and UV-Vis Spectroscopy:

-

Causality: The vibrational modes (IR) and electronic transitions (UV-Vis) are different for the 3AP and 5AP forms. IR spectroscopy, especially when combined with matrix isolation techniques, can identify the predominant tautomer by comparing experimental spectra with those predicted by DFT calculations.[3][4] UV-induced irradiation in an argon matrix has been shown to cause phototautomerization from the more stable 3AP form to the 5AP form.[3][4]

-

Crystallographic Analysis in the Solid State

-

Single-Crystal X-ray Diffraction: This method provides an unambiguous, static picture of the molecule's structure in the solid state.

-

Causality: By precisely locating all atoms, including the critical hydrogen on the pyrazole ring nitrogen, X-ray diffraction definitively identifies which tautomer is present in the crystal lattice.[6] This serves as a crucial reference point, even though the solution-state behavior may differ.

-

Computational Chemistry

-

Density Functional Theory (DFT) Calculations: Quantum chemical calculations are indispensable for predicting and rationalizing experimental results.

-

Causality: DFT methods (e.g., B3LYP/6-311++G(d,p)) can calculate the relative energies of the tautomers, providing a prediction of their relative stability.[3][4] By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting shifts in the equilibrium.[7] These calculations are vital for assigning vibrational modes in IR spectra and corroborating the structures determined by NMR and X-ray crystallography.[3][4]

-

Experimental Protocol: NMR Titration for Tautomer Ratio Determination

This protocol outlines a self-validating experiment to determine the tautomeric ratio of a 3(5)-aminopyrazole derivative in different solvents.

Objective: To quantify the equilibrium constant (KT) between the 3-amino and 5-amino tautomers as a function of solvent polarity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the aminopyrazole sample.

-

Prepare a series of NMR samples by dissolving the compound in 0.6 mL of various deuterated solvents of increasing polarity (e.g., Benzene-d₆, Chloroform-d, Acetonitrile-d₃, DMSO-d₆, Methanol-d₄). The use of multiple solvents provides internal validation through trend analysis.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

-

Rationale: Use a high-field spectrometer (≥400 MHz) to achieve maximum signal dispersion.

-

If signals are broad, indicating intermediate exchange, acquire spectra at lower temperatures (e.g., 253 K, 233 K) to attempt to "freeze out" the individual tautomers.

-

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. The chemical shifts of the ring carbons (C3, C4, C5) and the ring N-H proton are typically the most sensitive reporters of the tautomeric state.

-

If separate signals are resolved, integrate non-overlapping proton signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

Calculate the tautomeric equilibrium constant: KT = [5-amino tautomer] / [3-amino tautomer] .

-

-

Validation:

-

Correlate the observed KT with the dielectric constant of the solvent. A positive correlation is expected if the 5-amino tautomer is more polar.

-

Compare the experimental chemical shifts to those predicted by DFT calculations (e.g., using the GIAO method) for each tautomer to confirm signal assignments. This computational check ensures the integrity of the experimental interpretation.

-

Data Summary: Influence of Substituents and Environment

The following table summarizes established trends from the literature, providing a predictive framework for researchers.

| Substituent at C4/C5 | Solvent | Predominant Tautomer | Rationale | Reference |

| Unsubstituted | Gas Phase / Ar Matrix | 3-Aminopyrazole (3AP) | Intrinsic stability; favorable electronic interactions. | [3][4] |

| Unsubstituted | DMSO | Equilibrium, shift towards 5AP | Polar solvent stabilizes the more polar 5AP tautomer. | [2] |

| C5-Methyl | CDCl₃ | 3-Aminopyrazole | EDG at C5 stabilizes the 3AP form. | [6] |

| C4-Cyano (-CN) | DMSO-d₆ | 5-Aminopyrazole | Strong EWG at C4 favors the more polar 5AP form. | [7] |

| C5-Nitro (-NO₂) | Solid State (Crystal) | 5-Aminopyrazole | Strong EWG at C5 stabilizes the 5AP form. | [6] |

| C5-Amide (-CONH₂) | Solid State (Crystal) | 3-Aminopyrazole | Specific crystal packing and H-bonding effects. | [6] |

Conclusion and Future Outlook

The tautomerism of 3(5)-aminopyrazoles is a nuanced but fundamentally important aspect of their chemistry. The equilibrium between the 3-amino and 5-amino forms is a dynamic interplay of electronic, steric, and environmental factors. For drug development professionals, a thorough understanding and characterization of this behavior are not merely academic exercises; they are critical steps in establishing robust structure-activity relationships, optimizing physicochemical properties for improved ADME profiles, and securing intellectual property.

The integrated workflow presented here—combining high-resolution NMR, definitive X-ray crystallography, and predictive DFT calculations—provides a reliable and self-validating strategy for elucidating tautomeric preferences. As synthetic chemistry continues to produce increasingly complex pyrazole derivatives, the systematic application of these principles will be essential for unlocking their full therapeutic potential.

References

-

Jarończyk, M., et al. (2004). Annular tautomerism of 3(5)-aminopyrazoles containing a cyano, thiocyanato, or aryl substituent in the 4-position. ResearchGate. Available at: [Link]

-

Lopes, S., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Alina Secrieru, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available at: [Link]

-

De Falco, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1-Butyl-3-methyl-1H-pyrazol-5-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore the underlying chemical principles, present a detailed and robust experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to be a practical resource for researchers seeking an efficient and scalable method for the preparation of these valuable heterocyclic scaffolds.

Introduction: The Versatility of 5-Aminopyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in drug discovery.[1][2] The 5-aminopyrazole moiety, in particular, serves as a crucial building block for a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4][5] The substituent at the 1-position, a butyl group in this case, can modulate the lipophilicity and pharmacokinetic properties of the molecule, while the amine group at the 5-position provides a handle for further chemical modifications and the introduction of diverse functionalities.

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, three-component reaction described herein offers a more streamlined and atom-economical approach, combining butylhydrazine, ethyl acetoacetate, and a variety of nitriles in a single reaction vessel to afford the desired 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives in good to excellent yields.[6][7][8]

Reaction Mechanism and Rationale

The one-pot synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is a cascade reaction that proceeds through several key intermediates. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically base-catalyzed, with a strong base like sodium ethoxide playing a pivotal role in promoting key steps.

The most widely accepted mechanism involves the following stages:

-

Hydrazone Formation: The reaction initiates with the condensation of butylhydrazine and ethyl acetoacetate to form a hydrazone intermediate. This is a classical reaction between a hydrazine and a ketone.

-

Intramolecular Cyclization (Thorpe-Ziegler Type Reaction): The hydrazone intermediate then undergoes an intramolecular cyclization. The Thorpe-Ziegler reaction describes the base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[9][10][11][12] A similar principle applies here, where the nucleophilic nitrogen of the hydrazone attacks the ester carbonyl, leading to the formation of a pyrazolidinone intermediate.

-

Reaction with Nitrile and Tautomerization: The pyrazolidinone intermediate, in the presence of a base, reacts with the nitrile. This is followed by a series of proton transfers and tautomerization to yield the final, stable aromatic 5-aminopyrazole product.

Figure 1. Reaction mechanism overview. This diagram illustrates the key stages of the one-pot synthesis, from starting materials to the final 5-aminopyrazole product.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis. The nature of the 'R' group in the nitrile will determine the final derivative.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Butylhydrazine | 3149-01-3 | C₄H₁₂N₂ | Corrosive and toxic. Handle with care. |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | Flammable liquid and irritant. |

| Substituted Nitrile | Varies | Varies | The choice of nitrile determines the final product. |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | Highly reactive with water and flammable solid.[13][14][15][16] |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | Use absolute ethanol to prevent quenching of the base. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography. |

| Hexane | 110-54-3 | C₆H₁₄ | For chromatography. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

-

Butylhydrazine: This reagent is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Ethoxide: This is a strong base and is highly reactive with water, releasing flammable ethanol. Handle under an inert atmosphere and away from moisture. In case of fire, use a dry powder extinguisher. Do not use water.

-

Nitriles: Some nitriles can be toxic. Consult the Safety Data Sheet (SDS) for the specific nitrile being used.

Step-by-Step Procedure

Figure 2. Experimental workflow. A visual representation of the key steps involved in the synthesis, purification, and characterization of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Purge the system with an inert gas (nitrogen or argon).

-

Addition of Base and Solvent: To the flask, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). With gentle stirring, carefully add sodium ethoxide (1.1 equivalents) to the ethanol.

-

Addition of Reactants: In a sequential manner, add ethyl acetoacetate (1.0 equivalent), followed by butylhydrazine (1.0 equivalent) through the dropping funnel. Finally, add the desired nitrile (1.0 equivalent).

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with efficient stirring.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting materials are consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][17]

Data Interpretation and Expected Results

The yield of the reaction will vary depending on the nitrile used but is generally expected to be in the range of 60-90%. The purified product should be a solid or a viscous oil.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the C3-methyl group, a singlet for the C4-proton, and a broad singlet for the NH₂ protons. The chemical shifts of the aromatic protons (if any) from the nitrile will also be observed. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole ring, the butyl group, the C3-methyl group, and the substituent from the nitrile. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the desired product. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive base (hydrolyzed sodium ethoxide).- Wet solvent or reagents.- Insufficient reaction time or temperature. | - Use fresh, dry sodium ethoxide.- Ensure all solvents and reagents are anhydrous.- Increase reaction time and/or temperature, monitoring by TLC. |

| Formation of multiple products | - Side reactions due to impurities.- Incorrect stoichiometry. | - Purify starting materials if necessary.- Carefully measure the equivalents of all reactants. |

| Difficult purification | - Product co-eluting with impurities. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

Conclusion

The one-pot, three-component synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is a powerful and efficient method for accessing this important class of compounds. This protocol, grounded in a solid understanding of the reaction mechanism, provides a reliable and scalable route for researchers in drug discovery and materials science. By following the detailed steps and safety precautions outlined in this guide, scientists can confidently synthesize a diverse library of 5-aminopyrazole derivatives for further investigation.

References

-

ACS Omega, 2024 , 9 (18), pp 20029–20042. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]

-

The Journal of Organic Chemistry, 2015 , 80 (9), pp 4683–4690. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

-

Molecules, 2023 , 28 (23), 7859. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Arkivoc, 2011 , (i), pp 236-258. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

Gelest, Inc. (2015). SODIUM ETHOXIDE, 95%. [Link]

-

RSC Advances, 2022 , 12, 19033-19040. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

-

International Journal of Industrial Engineering & Production Research, 2024 , 35 (1), pp 1-10. Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2007). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

-

Molecules, 2021 , 26 (24), 7583. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

HAL Open Science. (2021). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]

-

Journal of Organic Chemistry, 2014 , 79 (10), pp 4583–4591. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. [Link]

-

Molecules, 2021 , 26 (11), 3181. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Organic & Biomolecular Chemistry, 2024 . Recent advances in the multicomponent synthesis of pyrazoles. [Link]

-

Molecules, 2021 , 26 (19), 5805. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

-

Journal of Synthetic Chemistry, 2022 , 1 (2), pp 125-131. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). [Link]

-

ResearchGate. (2017). One-pot synthesis of pyrano[2,3-c]pyrazoles using SBA-15-PR-NH2 and their antimicrobial activities. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

-

The Open Pharmaceutical Sciences Journal, 2018 , 5, 1-10. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]

-

PubChem. (n.d.). 1-benzyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

-

YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

Sources

- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. growingscience.com [growingscience.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates [openpharmaceuticalsciencesjournal.com]

Application Note: Synthesis of a Potent Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor Using 1-butyl-3-methyl-1H-pyrazol-5-amine

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds.[1] Its utility is particularly prominent in the design of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold's value lies in its synthetic tractability and its capacity to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the adenine portion of ATP.[3]

This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine core, starting from the versatile building block, 1-butyl-3-methyl-1H-pyrazol-5-amine . The pyrazolo[3,4-d]pyrimidine framework is a well-established platform for developing inhibitors against a range of kinases, including Protein Kinase D (PKD), Bruton's tyrosine kinase (BTK), and others, which are implicated in various cancers.[2][4][5] We will detail a robust, two-step synthetic sequence, explain the rationale behind the chosen methodology, and provide guidance on the characterization and evaluation of the final compound.

Rationale for Using 1-butyl-3-methyl-1H-pyrazol-5-amine

The choice of 1-butyl-3-methyl-1H-pyrazol-5-amine as the starting material is strategic. The 5-amino group is crucial for the subsequent annulation reaction to form the pyrimidine ring. The 3-methyl group can provide beneficial steric interactions within the kinase active site, while the 1-butyl group can be tailored to optimize pharmacokinetic properties such as solubility and cell permeability. Structure-activity relationship (SAR) studies have shown that modifications at the N1 position of the pyrazole ring can significantly impact the potency and selectivity of kinase inhibitors.[5]

Synthetic Workflow Overview

The synthesis of the target kinase inhibitor, a 4-substituted pyrazolo[3,4-d]pyrimidine, proceeds through a two-step sequence starting from 1-butyl-3-methyl-1H-pyrazol-5-amine. The first step involves the construction of the pyrazolo[3,4-d]pyrimidin-4-one core via a condensation reaction. The second step is a chlorination followed by a nucleophilic substitution to introduce the desired pharmacophore at the 4-position.

Caption: Synthetic workflow for the target kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the condensation of 1-butyl-3-methyl-1H-pyrazol-5-amine with a suitable three-carbon electrophile, followed by cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. A common and effective method utilizes ethyl 2-cyano-3-ethoxyacrylate.

Materials:

-

1-butyl-3-methyl-1H-pyrazol-5-amine

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask, add 1-butyl-3-methyl-1H-pyrazol-5-amine (1.0 equivalent).

-

Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the corresponding salt.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of 1M HCl until a pH of ~7 is reached. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a solid.

Causality and Self-Validation: The use of a strong base like sodium ethoxide is essential to deprotonate the ethanol, which in turn facilitates the condensation reaction. The reflux condition provides the necessary activation energy for the cyclization to occur. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials. The formation of a precipitate upon neutralization is a key indicator of product formation. The final product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Chlorination and Nucleophilic Substitution

The hydroxyl group of the pyrimidinone is converted to a more reactive chloro group, which is then displaced by a selected amine to yield the final inhibitor.

Materials:

-

1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

A selected arylamine (e.g., 3-chloro-4-fluoroaniline)

-

Diisopropylethylamine (DIPEA)

-

2-Propanol or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend the 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-1-butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is often used in the next step without further purification.

-

Dissolve the crude chloro-intermediate in 2-propanol.

-

Add the selected arylamine (1.2 equivalents) and diisopropylethylamine (DIPEA, 2.0 equivalents).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final kinase inhibitor.

Causality and Self-Validation: POCl₃ is a standard and effective reagent for converting the pyrimidinone to the highly reactive 4-chloro derivative. The use of an excess of POCl₃ ensures the reaction goes to completion. The workup with ice is a critical step to quench the reactive POCl₃. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, driving the reaction forward. The final purification by column chromatography is essential to obtain a high-purity compound suitable for biological testing. The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and Characterization

The synthesized inhibitor should be characterized to confirm its identity and purity, and its biological activity should be quantified.

| Compound | Target Kinase | IC₅₀ (nM) [5] | Yield (%) | ¹H NMR | HRMS (m/z) |

| Final Inhibitor | Protein Kinase D (PKD) | 17-35 | To be determined | To be determined | To be determined |

| 3-IN-PP1 (Reference) | Protein Kinase D (PKD) | 94-108 | N/A | N/A | N/A |

Data for the reference compound 3-IN-PP1 is from a study on pyrazolo[3,4-d]pyrimidine-based PKD inhibitors. The expected IC₅₀ for the newly synthesized inhibitor is anticipated to be in a similar nanomolar range, with the potential for improved potency due to the optimized N1-butyl substituent.[5]

Mechanism of Action: Targeting the PKD Signaling Pathway

Protein Kinase D (PKD) is a family of serine/threonine kinases that are downstream effectors of protein kinase C (PKC). The PKD signaling pathway is involved in a multitude of cellular processes, including cell proliferation, survival, migration, and invasion. Its aberrant activation has been linked to several types of cancer, making it an attractive therapeutic target. The synthesized pyrazolo[3,4-d]pyrimidine inhibitor is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of PKD and preventing the phosphorylation of its downstream substrates.

Caption: Simplified PKD signaling pathway and the point of inhibition.

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor using 1-butyl-3-methyl-1H-pyrazol-5-amine. The detailed protocols are designed to be robust and reproducible, and the provided rationale for each step enhances the understanding of the underlying chemical principles. The final compound is expected to exhibit potent inhibitory activity against kinases such as PKD, offering a valuable tool for cancer research and drug discovery. The synthetic route is amenable to modification, allowing for the generation of a library of analogues for extensive SAR studies to further optimize potency and selectivity.

References

-

Zaragoza, F., & Stephen, S. (2016). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2016(1), M888. [Link]

-

Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1845. [Link]

-

El-Gazzar, M. G., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 97, 234-251. [Link]

-

ResearchGate. (2010). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Request PDF. [Link]

-

PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

-

El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6653. [Link]

-

Al-Teleb, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-